1,3-Dibromo-2-iodobenzene

Description

BenchChem offers high-quality 1,3-Dibromo-2-iodobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dibromo-2-iodobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

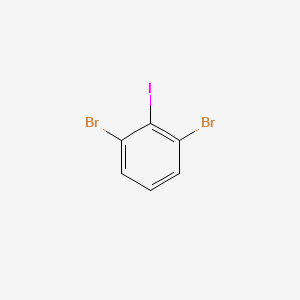

Structure

3D Structure

Properties

IUPAC Name |

1,3-dibromo-2-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2I/c7-4-2-1-3-5(8)6(4)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIFRMZVTJQAPIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10402899 | |

| Record name | 1,3-dibromo-2-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19821-80-8 | |

| Record name | 1,3-dibromo-2-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-DIBROMO-2-IODO-BENZENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,3-Dibromo-2-iodobenzene CAS number 19821-80-8

An In-depth Technical Guide to 1,3-Dibromo-2-iodobenzene (CAS: 19821-80-8)

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a key building block in modern synthetic chemistry, 1,3-dibromo-2-iodobenzene presents a unique molecular architecture that is highly valued by researchers and drug development professionals. The strategic placement of three halogen atoms with differing reactivity on a benzene ring provides a versatile scaffold for creating complex, multi-substituted aromatic compounds. This guide, written from the perspective of a Senior Application Scientist, aims to provide an in-depth technical overview of this compound, focusing on its synthesis, core properties, and reactivity. The narrative will emphasize the causality behind experimental choices and provide field-proven insights to empower scientists in their research endeavors.

Part 1: Core Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of 1,3-dibromo-2-iodobenzene is essential for its effective use in the laboratory. It is a solid at room temperature and should be stored in a cool, dark, and dry place to ensure its stability.

Table 1: Physicochemical Properties of 1,3-Dibromo-2-iodobenzene

| Property | Value |

| CAS Number | 19821-80-8 |

| Molecular Formula | C₆H₃Br₂I |

| Molecular Weight | 361.80 g/mol [1] |

| Appearance | White to off-white crystalline powder |

| Purity | Typically >97-98% |

| Storage Temperature | 2-8°C, sealed in dry, dark place |

Spectroscopic Signature:

The unique structure of 1,3-dibromo-2-iodobenzene gives rise to a distinct spectroscopic fingerprint, which is crucial for its identification and characterization.

-

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region. Due to the symmetry of the molecule, the protons at the 4 and 6 positions would be chemically equivalent, and the proton at the 5 position would be unique. This would result in a characteristic splitting pattern that can be used to confirm the substitution pattern of the benzene ring.

-

¹³C NMR: The carbon NMR spectrum will show four distinct signals, corresponding to the four different carbon environments in the molecule. The carbon atom bonded to iodine will have a chemical shift that is significantly different from those bonded to bromine, which in turn will be different from the carbons bonded to hydrogen.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br) and one iodine atom (¹²⁷I). The molecular ion peak (M+) will be observed at m/z corresponding to the molecular weight of the compound, with the isotopic distribution providing a definitive confirmation of its elemental composition.

Part 2: Synthesis of 1,3-Dibromo-2-iodobenzene

The synthesis of 1,3-dibromo-2-iodobenzene is typically achieved from commercially available starting materials. One common laboratory-scale synthesis involves the diazotization of 2,6-dibromoaniline, followed by a Sandmeyer-type reaction with an iodide salt. This method is reliable and provides good yields of the desired product.

Experimental Protocol: Synthesis from 2,6-Dibromoaniline

Step 1: Diazotization of 2,6-Dibromoaniline

-

Reaction Setup: In a flask equipped with a stirrer, add 2,6-dibromoaniline to an acidic solution (e.g., aqueous sulfuric acid) and cool the mixture to 0-5 °C in an ice bath.

-

Diazotization: Slowly add a solution of sodium nitrite in water dropwise to the cooled aniline suspension. It is crucial to maintain the temperature below 5 °C to prevent the decomposition of the diazonium salt intermediate.

-

Rationale: The acidic environment is necessary for the formation of nitrous acid from sodium nitrite, which then reacts with the primary amine to form the diazonium salt. The low temperature is essential for the stability of this intermediate.

Step 2: Iodination (Sandmeyer-type Reaction)

-

Iodide Solution: In a separate flask, prepare a solution of potassium iodide in water.

-

Addition: Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution. The reaction is often accompanied by the evolution of nitrogen gas.

-

Workup: After the addition is complete, the reaction mixture is typically stirred for a period to ensure completion. The product is then extracted with an organic solvent, washed, dried, and purified, often by recrystallization from a suitable solvent like ethanol, to yield the final product.[2]

-

Causality: The Sandmeyer reaction is a powerful tool for converting aryl diazonium salts into aryl halides. The iodide ion acts as a nucleophile, replacing the dinitrogen gas, which is an excellent leaving group, thus driving the reaction forward.

Caption: Synthetic workflow for 1,3-Dibromo-2-iodobenzene.

Part 3: Reactivity and Strategic Applications

The synthetic utility of 1,3-dibromo-2-iodobenzene is derived from the differential reactivity of its halogen atoms. The carbon-iodine bond is weaker and more susceptible to cleavage than the carbon-bromine bonds, allowing for site-selective reactions.

1. Site-Selective Metal-Halogen Exchange

A key reaction of 1,3-dibromo-2-iodobenzene is the selective metal-halogen exchange at the iodo position. This is typically achieved using organolithium reagents at low temperatures.

Experimental Protocol: Selective Lithiation

-

Reaction Setup: Dissolve 1,3-dibromo-2-iodobenzene in an anhydrous ethereal solvent such as THF under an inert atmosphere (e.g., argon) and cool to -78 °C.

-

Lithiation: Slowly add a solution of an alkyllithium reagent (e.g., n-butyllithium) to the reaction mixture. The exchange is usually rapid at this temperature.

-

Trapping: The resulting aryllithium intermediate can then be reacted with a variety of electrophiles to introduce a new functional group at the 2-position.

-

Trustworthiness: The high selectivity of this reaction at low temperatures is a self-validating feature. The kinetic preference for the lithium-iodine exchange over the lithium-bromine exchange ensures the formation of a single major product.[3][4]

Caption: Site-selective metal-halogen exchange.

2. Sequential Cross-Coupling Reactions

The difference in reactivity between the C-I and C-Br bonds also allows for sequential palladium-catalyzed cross-coupling reactions. The C-I bond is more reactive towards oxidative addition to a Pd(0) catalyst, enabling selective functionalization at this position while leaving the C-Br bonds intact for subsequent transformations.[5]

Workflow: Sequential Suzuki-Miyaura Coupling

-

First Coupling (at the C-I position): React 1,3-dibromo-2-iodobenzene with a boronic acid in the presence of a palladium catalyst and a base. The reaction conditions are typically mild, favoring the reaction at the more reactive C-I bond.[6]

-

Second Coupling (at a C-Br position): The resulting 2-aryl-1,3-dibromobenzene can then be subjected to a second Suzuki-Miyaura coupling with a different boronic acid. This step may require more forcing conditions (e.g., a more active catalyst, higher temperature) to activate the less reactive C-Br bonds.[5]

-

Authoritative Grounding: The ability to perform sequential cross-couplings on polyhalogenated substrates by exploiting the differential reactivity of the halogens is a well-established and powerful strategy in organic synthesis.[5]

Sources

- 1. 1,2-Dibromo-3-iodobenzene | C6H3Br2I | CID 22283579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,3-DIBROMO-5-IODOBENZENE synthesis - chemicalbook [chemicalbook.com]

- 3. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 4. joss.tcnj.edu [joss.tcnj.edu]

- 5. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. calibrechem.com [calibrechem.com]

physical properties of 1,3-Dibromo-2-iodobenzene

An In-depth Technical Guide to the Physical Properties of 1,3-Dibromo-2-iodobenzene

Introduction

1,3-Dibromo-2-iodobenzene is a halogenated aromatic compound of significant interest to researchers in organic synthesis, materials science, and drug development. Its trifunctional nature, possessing bromine and iodine substituents, makes it a versatile building block for creating complex molecular architectures through various cross-coupling reactions. Understanding the fundamental physical properties of this compound is paramount for its effective handling, characterization, and application in experimental workflows. This guide provides a comprehensive overview of the known physical characteristics of 1,3-Dibromo-2-iodobenzene, details methodologies for its empirical determination, and offers insights into its safe handling and storage.

Compound Identification and Core Properties

1,3-Dibromo-2-iodobenzene is a solid, crystalline substance at room temperature. Its core identifiers and fundamental physical properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 1,3-Dibromo-2-iodobenzene | [1] |

| CAS Number | 19821-80-8 | [1][2] |

| Molecular Formula | C₆H₃Br₂I | [1] |

| Molecular Weight | 361.80 g/mol | [1] |

| Appearance | White to almost white powder or crystal | [2][3] |

| Melting Point | 98.0 - 102.0 °C | [2][3] |

| Purity (Typical) | >98.0% (by Gas Chromatography) | [2][3] |

Solubility Profile

The solubility of a compound is a critical parameter for reaction setup, purification, and analytical sample preparation. Based on the principle of "like dissolves like," the highly halogenated, largely nonpolar structure of 1,3-Dibromo-2-iodobenzene dictates its solubility profile.

Experimental Protocol for Solubility Determination

This protocol provides a systematic approach to qualitatively assess the solubility of 1,3-Dibromo-2-iodobenzene in various solvents.

Objective: To determine the solubility of the target compound in a range of solvents at ambient temperature.

Materials:

-

1,3-Dibromo-2-iodobenzene

-

Small test tubes or vials (e.g., 13x100 mm)

-

Graduated pipettes or burette

-

Vortex mixer

-

Solvents to be tested (e.g., Water, Ethanol, Acetone, Toluene, Chloroform, Hexanes)

Procedure:

-

Sample Preparation: Accurately weigh approximately 25 mg of 1,3-Dibromo-2-iodobenzene into a clean, dry test tube.[7]

-

Solvent Addition: Add the selected solvent to the test tube in 0.25 mL increments.[7]

-

Mixing: After each addition, cap the test tube and vortex vigorously for 30-60 seconds to facilitate dissolution.

-

Observation: Visually inspect the solution against a contrasting background to see if the solid has completely dissolved.

-

Incremental Addition: Continue adding solvent in 0.25 mL increments, vortexing after each addition, up to a total volume of 3 mL.

-

Classification:

-

Soluble: If the compound dissolves completely.

-

Slightly Soluble: If a portion of the compound dissolves but some solid remains.

-

Insoluble: If no significant dissolution is observed.

-

-

Record Keeping: Meticulously record the volume of solvent required to dissolve the solute for a semi-quantitative measure of solubility.

Caption: Experimental workflow for determining compound solubility.

Thermal Properties: Melting Point

The melting point is a definitive physical property that serves as a primary indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting point range (0.5-1.0°C), whereas impurities tend to depress and broaden this range.

Experimental Protocol for Melting Point Determination

This protocol describes the standard capillary method for determining the melting point range.

Objective: To accurately measure the temperature range over which 1,3-Dibromo-2-iodobenzene transitions from a solid to a liquid.

Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)[1]

-

1,3-Dibromo-2-iodobenzene, finely powdered

-

Spatula

Procedure:

-

Sample Loading: Place a small amount of the finely powdered compound onto a clean, dry surface. Gently tap the open end of a capillary tube into the powder to collect a small amount of sample.[8]

-

Packing the Sample: Invert the tube and tap the sealed end gently on a hard surface to pack the solid down to a height of 1-2 mm.[2]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[8]

-

Rapid Initial Heating: Heat the sample rapidly to determine an approximate melting point. This provides a target temperature to approach more slowly in subsequent, more accurate measurements.

-

Accurate Determination:

-

Allow the apparatus to cool to at least 20°C below the approximate melting point.

-

Insert a new sample-loaded capillary tube.

-

Heat the block at a slow, controlled rate (1-2°C per minute) as the temperature approaches the expected melting point.[8]

-

-

Data Recording:

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the last crystal of the solid melts completely.[8]

-

-

Reporting: The melting point is reported as the range T₁ - T₂. For high accuracy, repeat the determination at least twice to ensure reproducibility.

Caption: Standard procedure for capillary melting point determination.

Spectroscopic Characterization

Spectroscopic data is essential for confirming the chemical structure and identity of a compound. While a dedicated, published spectrum for 1,3-Dibromo-2-iodobenzene is not available from public databases at the time of this writing, we can predict the expected features based on its structure and compare them to similar compounds. Some commercial suppliers may provide compound-specific analytical data upon request.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the unsymmetrical substitution pattern. The three aromatic protons would appear as a set of multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The precise chemical shifts and coupling constants would depend on the electronic effects of the three different halogen substituents.

-

¹³C NMR: The carbon NMR spectrum should display six distinct signals for the six aromatic carbons, as they are all in chemically non-equivalent environments. The carbons directly bonded to the halogens will be the most deshielded, with the carbon attached to iodine appearing at the highest chemical shift, followed by those attached to bromine.

Experimental Protocol for NMR Sample Preparation

Objective: To prepare a high-quality solution of 1,3-Dibromo-2-iodobenzene for NMR analysis.

Materials:

-

1,3-Dibromo-2-iodobenzene (10-20 mg for ¹H, 20-50 mg for ¹³C)[10]

-

High-quality NMR tube

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)[11]

-

Pipette with a cotton or glass wool plug

-

Vial

Procedure:

-

Dissolution: Weigh the appropriate amount of the solid sample into a clean vial. Add approximately 0.6-0.75 mL of the deuterated solvent (e.g., CDCl₃).[10][12]

-

Homogenization: Gently swirl or sonicate the vial to ensure the solid is completely dissolved. A homogenous solution is critical for acquiring a high-resolution spectrum.[10]

-

Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution through a pipette containing a small plug of glass wool directly into the clean NMR tube.

-

Volume Check: Ensure the final volume of the solution in the NMR tube is sufficient for the spectrometer being used (typically a depth of 4-6 cm).[11]

-

Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and label it clearly. The sample is now ready for analysis.

Safety and Handling

Proper safety precautions are essential when working with any chemical reagent.

-

Hazard Classification: 1,3-Dibromo-2-iodobenzene is classified as a warning-level hazard. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause long-lasting harmful effects to aquatic life (H413).[13] It may also be harmful if swallowed (H302).[1]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile), when handling this compound.[13]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[13]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.[1] Recommended storage temperature is between 2-8°C.[1]

Conclusion

1,3-Dibromo-2-iodobenzene is a valuable reagent with well-defined physical properties. Its solid nature, specific melting point range, and solubility in common organic solvents are key parameters for its successful use in a research setting. The experimental protocols detailed in this guide provide a robust framework for researchers to verify these properties and ensure the quality and identity of their material. Adherence to the outlined safety and handling procedures is crucial for mitigating risks and ensuring a safe laboratory environment.

References

-

University of Calgary. (n.d.). Melting point determination. Department of Chemistry. Retrieved from [Link]

-

Faculty of Science, Tanta University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Dong, V. M., & Riedel, J. (2017). Melting Point Determination of Solid Organic Compounds. Journal of Visualized Experiments. Retrieved from [Link]

-

Frontier, A. (n.d.). How to Get a Good 1H NMR Spectrum. University of Rochester, Department of Chemistry. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). NMR Spectrum Acquisition. Department of Chemistry. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

-

Clarion University. (n.d.). Determination of Melting Point. Science in Motion. Retrieved from [Link]

-

Alwsci. (2023, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

University of Cambridge. (n.d.). NMR Sample Preparation. Department of Chemistry. Retrieved from [Link]

-

Solubility of Things. (n.d.). 1-bromo-2-iodobenzene. Retrieved from [Link]

-

University of Babylon. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]

-

PubChem. (n.d.). 1,2-Dibromo-3-iodobenzene. Retrieved from [Link]

Sources

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. byjus.com [byjus.com]

- 3. Benzene, 1,3-diiodo- | C6H4I2 | CID 12270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 5. 1,3-Dibromobenzene(108-36-1) 13C NMR spectrum [chemicalbook.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 9. 19821-80-8|1,3-Dibromo-2-iodobenzene|BLD Pharm [bldpharm.com]

- 10. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. How To [chem.rochester.edu]

- 13. pennwest.edu [pennwest.edu]

A Technical Guide to 1,3-Dibromo-2-iodobenzene: Properties, Synthesis, and Applications in Modern Chemistry

Executive Summary: 1,3-Dibromo-2-iodobenzene is a trihalogenated aromatic compound that serves as a highly versatile building block in organic synthesis. Its unique substitution pattern, featuring three distinct halogen atoms on a benzene ring, offers chemists the potential for regioselective functionalization through a variety of cross-coupling reactions. This guide provides a comprehensive overview of its core molecular properties, discusses plausible synthetic strategies, outlines its analytical characterization, and explores its potential applications for researchers, scientists, and professionals in drug development and materials science.

Core Molecular Profile

A thorough understanding of a chemical's fundamental properties is the bedrock of its effective application in research and development. This section details the essential identity and physicochemical characteristics of 1,3-Dibromo-2-iodobenzene.

Chemical Identity

The compound is systematically named 1,3-Dibromo-2-iodobenzene. Its Chemical Abstracts Service (CAS) number, a unique identifier, is 19821-80-8.[1] The linear molecular formula for this compound is C₆H₃Br₂I.[2]

Physicochemical Properties

The key physical and chemical properties of 1,3-Dibromo-2-iodobenzene are summarized in the table below. These characteristics are critical for determining appropriate storage, handling, and reaction conditions.

| Property | Value | Source(s) |

| Molecular Weight | 361.80 g/mol | [3] |

| Appearance | White to almost white crystalline solid or powder | |

| Melting Point | 98.0 to 102.0 °C | |

| Purity | Typically >97-98% (by GC) | |

| Storage Conditions | Keep in a dark place, sealed in a dry environment at 2-8°C |

Structural Representation

The arrangement of the halogen substituents on the benzene ring is crucial to the molecule's reactivity. The iodine atom is sterically hindered between two bromine atoms, which influences its chemical behavior.

Caption: 2D structure of 1,3-Dibromo-2-iodobenzene.

Synthesis and Mechanistic Considerations

The synthesis of polysubstituted aromatic compounds with high regioselectivity is a common challenge in organic chemistry. While specific, peer-reviewed synthesis routes for 1,3-Dibromo-2-iodobenzene are not extensively documented in foundational literature, plausible pathways can be designed based on established organometallic and aromatic chemistry principles.

Plausible Synthetic Strategy: Ortho-Directed Lithiation and Halogenation

A logical approach to constructing this molecule involves a directed ortho-metalation (DoM) strategy, which utilizes a directing group to achieve site-specific lithiation, followed by sequential halogenation. 1,3-dibromobenzene could serve as a viable starting material.

Experimental Protocol (Hypothetical):

-

Protection/Direction: Start with a suitable directing group precursor, such as 2,6-dibromoaniline. The amino group can direct lithiation to the ortho position.

-

Diazotization: Convert the amino group into a diazonium salt using sodium nitrite and a strong acid (e.g., HCl) at low temperatures (0-5°C).

-

Sandmeyer Reaction (Iodination): Introduce the iodine atom by treating the diazonium salt with a solution of potassium iodide (KI). This would yield the target 1,3-Dibromo-2-iodobenzene.

-

Purification: The crude product would require purification, likely through recrystallization from a suitable solvent like ethanol, to yield the final product as white, needle-like crystals.[4]

This proposed workflow leverages well-established reactions to control the final substitution pattern, a critical consideration for ensuring isomeric purity.

Caption: Hypothetical workflow for the synthesis of 1,3-Dibromo-2-iodobenzene.

Spectroscopic and Analytical Characterization

| Technique | Predicted Signature |

| ¹H NMR | The spectrum would show a complex multiplet pattern in the aromatic region (approx. 7.0-7.8 ppm). The single proton between the two bromine atoms would likely appear as a triplet, while the other two protons would form a doublet of doublets. |

| ¹³C NMR | Expect six distinct signals in the aromatic region (approx. 90-140 ppm). The carbons directly bonded to the halogens will be the most deshielded, with the C-I bond showing a signal at a significantly higher field (lower ppm) than the C-Br carbons due to the heavy atom effect. |

| Mass Spec. | The molecular ion peak (M⁺) would exhibit a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br in ~1:1 ratio), resulting in a triplet of peaks (M, M+2, M+4) with a relative intensity of approximately 1:2:1. |

Applications in Research and Drug Development

The true value of 1,3-Dibromo-2-iodobenzene lies in its potential as a scaffold for building complex molecular architectures. Pharmaceutical intermediates are a critical link between basic chemical research and the industrial production of active pharmaceutical ingredients (APIs).[]

A Scaffold for Sequential Cross-Coupling Reactions

The primary utility of this molecule stems from the differential reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive towards oxidative addition than the C-Br bonds. This allows for a stepwise and site-selective functionalization.

Causality of Reactivity: The bond dissociation energy for C-I is lower than for C-Br, making it more susceptible to cleavage and subsequent reaction. This allows chemists to first perform a reaction at the 2-position (iodine) while leaving the bromine atoms at the 1- and 3-positions untouched for a later, different transformation.

Common Cross-Coupling Reactions:

-

Suzuki-Miyaura Coupling: Formation of C-C bonds with boronic acids.

-

Sonogashira Coupling: Formation of C-C bonds with terminal alkynes.

-

Buchwald-Hartwig Amination: Formation of C-N bonds with amines.

Caption: Selective, sequential cross-coupling reactions using the title compound.

This strategic approach is invaluable in drug development, where precise modifications to a lead compound can enhance its efficacy or reduce toxicity.[] The ability to introduce different functional groups at specific positions allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. Halogenated compounds, in particular, are foundational in the synthesis of many APIs.[8]

Safety and Handling

Proper handling of halogenated aromatic compounds is essential for laboratory safety.

| Hazard Information | Details |

| GHS Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statement | H302: Harmful if swallowed |

| Precautionary Statements | P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Source:

Recommended Handling Protocol:

-

Always handle 1,3-Dibromo-2-iodobenzene in a well-ventilated fume hood.

-

Wear standard personal protective equipment (PPE), including a lab coat, nitrile gloves, and safety glasses.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store the compound in a tightly sealed container in a cool, dry, and dark place as specified.

References

-

1,2-Dibromo-3-iodobenzene | C6H3Br2I | CID 22283579 - PubChem. [Link]

-

NanoPutian - Wikipedia. [Link]

-

1,3-Dibromo-5-iodobenzene | C6H3Br2I | CID 11068437 - PubChem. [Link]

-

Enjoyable synthesis of 1,3-Dibromobenzene - YouTube. [Link]

-

1-Bromo-2-iodobenzene | C6H4BrI | CID 11415 - PubChem. [Link]

-

Spectroscopic Characterization of the Charge-Separated Zwitterionic State Responsible for the Excimer-like Emission of a Luminescent Diradical - American Chemical Society. [Link]

-

What has low toxicity and is essential to manufacturing active pharmaceutical ingredients? Introducing DAIB, a hypervalent iodine compound - Chemia. [Link]

Sources

- 1. 1,3-dibroMo-2-iodobenzene | 19821-80-8 [chemicalbook.com]

- 2. 1,3-DIBROMO-2-IODO-BENZENE AldrichCPR | Sigma-Aldrich [sigmaaldrich.cn]

- 3. 1,2-Dibromo-3-iodobenzene | C6H3Br2I | CID 22283579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,3-DIBROMO-5-IODOBENZENE synthesis - chemicalbook [chemicalbook.com]

- 5. 1-Bromo-2-iodobenzene(583-55-1) 1H NMR spectrum [chemicalbook.com]

- 6. 1-Bromo-2-iodobenzene | C6H4BrI | CID 11415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. What has low toxicity and is essential to manufacturing active pharmaceutical ingredients? Introducing DAIB, a hypervalent iodine compound – Chemia [chemia.manac-inc.co.jp]

A Comprehensive Technical Guide to the Synthesis of 1,3-Dibromo-2-iodobenzene from Aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dibromo-2-iodobenzene is a valuable tri-substituted halogenated benzene derivative widely employed as a building block in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. Its unique substitution pattern allows for selective functionalization at three distinct positions on the benzene ring. This in-depth technical guide provides a comprehensive overview of a reliable and reproducible synthetic route to 1,3-Dibromo-2-iodobenzene, commencing from the readily available starting material, aniline. The synthesis involves a three-step sequence: selective bromination of aniline to form 2,6-dibromoaniline, followed by diazotization of the resulting diamine, and culminating in a Sandmeyer-type iodination reaction. This guide will delve into the mechanistic underpinnings of each transformation, provide detailed experimental protocols, and offer insights into the critical parameters that govern the success of the synthesis.

Introduction: The Strategic Importance of 1,3-Dibromo-2-iodobenzene

Polyhalogenated aromatic compounds are pivotal intermediates in organic synthesis, offering multiple reaction sites for the construction of intricate molecular architectures. Among these, 1,3-Dibromo-2-iodobenzene stands out due to the differential reactivity of its halogen substituents. The carbon-iodine bond is significantly weaker and more susceptible to oxidative addition with transition metal catalysts compared to the carbon-bromine bonds. This reactivity difference enables chemists to perform selective cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, at the 2-position, while leaving the bromine atoms at the 1- and 3-positions available for subsequent transformations. This orthogonal reactivity is highly sought after in the development of novel pharmaceuticals and functional materials.

This guide presents a robust and well-established synthetic pathway to 1,3-Dibromo-2-iodobenzene from aniline, a cost-effective and readily accessible starting material. The overall synthetic strategy is depicted below.

Caption: Overall synthetic workflow for 1,3-Dibromo-2-iodobenzene.

Step 1: Selective Ortho-Bromination of Aniline to 2,6-Dibromoaniline

The initial step in the synthesis is the selective bromination of aniline at the ortho-positions to yield 2,6-dibromoaniline. The amino group of aniline is a powerful activating group, directing electrophilic substitution to the ortho and para positions. To achieve the desired 2,6-disubstitution, the para-position must be either blocked or the reaction conditions carefully controlled to favor ortho-bromination.

A common and effective method involves the direct bromination of aniline in a suitable solvent. The high reactivity of aniline often leads to over-bromination and the formation of byproducts. However, by carefully controlling the stoichiometry of the brominating agent and the reaction temperature, a good yield of the desired 2,6-dibromoaniline can be obtained.

Mechanistic Insight

The bromination of aniline is a classic example of electrophilic aromatic substitution. The bromine molecule is polarized by the electron-rich aniline ring, leading to the formation of a sigma complex (arenium ion intermediate). The high electron-donating ability of the amino group stabilizes the positive charge in the ortho and para positions, thus directing the incoming electrophile to these sites.

Caption: Mechanism of the ortho-bromination of aniline.

Experimental Protocol: Synthesis of 2,6-Dibromoaniline

Materials:

-

Aniline

-

Bromine

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide solution

-

Ethanol

-

Dichloromethane

Procedure:

-

In a well-ventilated fume hood, a solution of aniline in dilute hydrochloric acid is prepared in a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer. The solution is cooled to 0-5 °C in an ice-salt bath.

-

A solution of bromine in a suitable solvent (e.g., acetic acid or a halogenated solvent) is added dropwise to the aniline solution while maintaining the temperature below 5 °C. The addition should be slow to control the exothermic reaction and prevent the formation of byproducts.

-

After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at low temperature.

-

The reaction is then carefully quenched by the addition of a reducing agent, such as sodium bisulfite solution, to destroy any excess bromine.

-

The acidic solution is neutralized by the slow addition of a sodium hydroxide solution until the pH is basic.

-

The precipitated 2,6-dibromoaniline is collected by vacuum filtration and washed with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford 2,6-dibromoaniline as a crystalline solid.[1][2][3]

Table 1: Representative Quantitative Data for the Synthesis of 2,6-Dibromoaniline

| Parameter | Value |

| Aniline (starting material) | 1.0 eq |

| Bromine | 2.1 eq |

| Reaction Temperature | 0-5 °C |

| Reaction Time | 2-3 hours |

| Typical Yield | 70-85% |

| Melting Point | 80-82 °C |

Step 2: Diazotization of 2,6-Dibromoaniline

The second step of the synthesis is the conversion of the primary aromatic amine, 2,6-dibromoaniline, into a diazonium salt. This is achieved through a diazotization reaction, which involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like sulfuric acid or hydrochloric acid.[4][5][6]

Mechanistic Insight

The diazotization reaction proceeds through the formation of the nitrosonium ion (NO⁺) from nitrous acid in the presence of a strong acid. The nitrosonium ion then acts as an electrophile and attacks the nitrogen atom of the amino group. A series of proton transfers and elimination of a water molecule leads to the formation of the stable arenediazonium salt.

Caption: Proposed radical mechanism for the Sandmeyer-type iodination.

Experimental Protocol: Synthesis of 1,3-Dibromo-2-iodobenzene

Materials:

-

2,6-Dibromobenzenediazonium salt solution (from Step 2)

-

Potassium iodide (KI)

-

Sodium thiosulfate solution

-

Dichloromethane (or other suitable organic solvent)

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of potassium iodide in water is prepared and cooled to 0-5 °C.

-

The cold diazonium salt solution from Step 2 is added slowly to the potassium iodide solution with vigorous stirring. The addition should be controlled to manage the evolution of nitrogen gas.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently heated (e.g., to 50-60 °C) for about an hour to ensure complete decomposition of the diazonium salt. [7]4. The mixture is cooled to room temperature, and the crude product is extracted with an organic solvent such as dichloromethane.

-

The organic layer is washed with a dilute sodium thiosulfate solution to remove any residual iodine, followed by washing with water and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 1,3-dibromo-2-iodobenzene.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to obtain the pure product.

Table 3: Representative Quantitative Data for the Synthesis of 1,3-Dibromo-2-iodobenzene

| Parameter | Value |

| 2,6-Dibromobenzenediazonium salt | 1.0 eq |

| Potassium Iodide | 1.2 eq |

| Reaction Temperature | 0 °C to 60 °C |

| Reaction Time | 2-3 hours |

| Typical Yield | 75-90% |

| Melting Point | 98-102 °C |

Safety Considerations

-

Aniline: Toxic and readily absorbed through the skin. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

-

Bromine: Highly corrosive and toxic. Handle with extreme care in a fume hood, using appropriate PPE.

-

Concentrated Acids (HCl, H₂SO₄): Corrosive. Handle with care and appropriate PPE.

-

Diazonium Salts: Potentially explosive when isolated and dry. It is crucial to keep the diazonium salt in solution and at low temperatures at all times.

-

Organic Solvents: Flammable. Handle away from ignition sources.

Conclusion

The synthesis of 1,3-dibromo-2-iodobenzene from aniline is a robust and reliable multi-step process that provides access to a valuable and versatile building block for organic synthesis. By carefully controlling the reaction conditions at each stage—selective bromination, low-temperature diazotization, and Sandmeyer-type iodination—high yields of the desired product can be consistently achieved. The principles and techniques outlined in this guide provide a solid foundation for researchers and drug development professionals to successfully synthesize this important intermediate for their research and development endeavors.

References

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. CN1357533A - Prepn. of 2,6-dibromo aniline - Google Patents [patents.google.com]

- 3. 2,6-Dibromoaniline synthesis - chemicalbook [chemicalbook.com]

- 4. Diazotisation [organic-chemistry.org]

- 5. repository.arizona.edu [repository.arizona.edu]

- 6. researchgate.net [researchgate.net]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-depth Technical Guide to the Laboratory Scale Synthesis of 1,3-Dibromo-2-iodobenzene

Abstract

This technical guide provides a comprehensive and field-proven methodology for the laboratory-scale synthesis of 1,3-Dibromo-2-iodobenzene, a valuable tri-halogenated aromatic intermediate. The synthesis is predicated on a robust and reliable Sandmeyer-type reaction, commencing from commercially available 2,6-dibromoaniline. This document elucidates the underlying chemical principles, provides a detailed step-by-step experimental protocol, outlines critical safety considerations, and specifies analytical methods for product validation. The guide is designed for researchers, chemists, and drug development professionals who require a practical and scientifically grounded approach to preparing this key synthetic building block.

Introduction and Strategic Rationale

1,3-Dibromo-2-iodobenzene is a highly functionalized aromatic compound that serves as a versatile precursor in organic synthesis. Its unique substitution pattern, featuring three distinct halogen atoms, allows for selective and sequential cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), making it an invaluable tool in the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials.

The synthetic strategy detailed herein was selected for its efficiency, reliability, and scalability at the laboratory level. The core transformation is a two-step, one-pot process beginning with 2,6-dibromoaniline. The process involves:

-

Diazotization: The conversion of the primary aromatic amine functionality of 2,6-dibromoaniline into an aryl diazonium salt. This is achieved using sodium nitrite in a strong acidic medium.

-

Iododediazoniation: The subsequent displacement of the diazonium group with iodine. This reaction proceeds efficiently upon the introduction of potassium iodide. Unlike many Sandmeyer reactions that require a copper(I) catalyst for chlorination or bromination, the iodination of diazonium salts is readily achieved with an iodide salt alone, simplifying the procedure and purification.[1][2]

This approach is favored over direct halogenation of a benzene ring due to the difficulty in controlling the regioselectivity to achieve the specific 1,3-dibromo-2-iodo substitution pattern.

Reaction Mechanism and Scientific Principles

The overall synthesis is a classic example of aromatic substitution via a diazonium salt intermediate.

Step A: Diazotization The reaction is initiated by the in-situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, typically sulfuric acid. The nitrosation of the primary amine on 2,6-dibromoaniline leads to the formation of a stable aryl diazonium salt.[3] This reaction must be conducted at low temperatures (0–5 °C) to prevent the premature decomposition of the thermally unstable diazonium salt.[4]

Step B: Iodination The introduction of potassium iodide (KI) facilitates the conversion of the diazonium salt to the final product. The mechanism is believed to proceed via a single-electron transfer, generating an aryl radical with the concomitant loss of nitrogen gas (N₂).[5] This highly reactive aryl radical then abstracts an iodine atom from an iodide source to form 1,3-Dibromo-2-iodobenzene.

Below is a diagram illustrating the core mechanistic pathway.

Caption: Core mechanistic pathway for the synthesis.

Detailed Experimental Protocol

This protocol is designed for a representative laboratory scale. All operations should be conducted in a well-ventilated chemical fume hood.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount (g) | Moles (mmol) | Role | CAS Number |

| 2,6-Dibromoaniline | C₆H₅Br₂N | 250.92 | 12.55 | 50 | Starting Material | 608-30-0 |

| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 15.0 mL | ~275 | Acidic Medium | 7664-93-9 |

| Sodium Nitrite | NaNO₂ | 69.00 | 3.80 | 55 | Diazotizing Agent | 7632-00-0 |

| Potassium Iodide | KI | 166.00 | 12.45 | 75 | Iodide Source | 7681-11-0 |

| Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | ~5 g | - | Quenching Agent | 7772-98-7 |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 200 mL | - | Extraction Solvent | 60-29-7 |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~10 g | - | Drying Agent | 7487-88-9 |

| Ethanol (95%) | C₂H₅OH | 46.07 | ~50 mL | - | Recrystallization | 64-17-5 |

Step-by-Step Synthesis Workflow

Step 1: Formation of the Diazonium Salt Solution

-

In a 250 mL three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, combine 2,6-dibromoaniline (12.55 g, 50 mmol) and 50 mL of deionized water.

-

Place the flask in an ice-salt bath to cool the contents.

-

Slowly and carefully add concentrated sulfuric acid (15.0 mL) to the stirred suspension. The temperature will rise; ensure it is brought back down to 0–5 °C. The aniline salt should precipitate.

-

In a separate beaker, dissolve sodium nitrite (3.80 g, 55 mmol) in 20 mL of deionized water and cool the solution in an ice bath.

-

Add the chilled sodium nitrite solution dropwise to the stirred aniline suspension over 30-40 minutes. Crucially, maintain the internal reaction temperature below 5 °C throughout the addition. A clear, pale-yellow solution of the diazonium salt should form.

-

Stir the reaction mixture for an additional 20 minutes in the ice bath to ensure complete diazotization.

Step 2: Iodination Reaction

-

In a 500 mL beaker, dissolve potassium iodide (12.45 g, 75 mmol) in 50 mL of deionized water. Cool this solution in an ice bath.

-

Slowly add the previously prepared diazonium salt solution to the stirred potassium iodide solution. This addition can be exothermic and will be accompanied by vigorous evolution of nitrogen gas. Control the rate of addition to keep the reaction from foaming over.

-

Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, stirring for 1 hour.

-

Gently heat the reaction mixture on a hot plate to 50–60 °C for 30 minutes to ensure complete decomposition of any remaining diazonium salt. The evolution of N₂ gas should cease.

-

Cool the mixture back to room temperature. The crude product will appear as a dark, oily solid.

Step 3: Work-up and Isolation

-

To quench any excess iodine formed, add a 10% aqueous solution of sodium thiosulfate dropwise until the dark reddish-brown color of I₂ disappears, leaving a pale-yellow or off-white precipitate.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 75 mL).

-

Combine the organic extracts and wash sequentially with deionized water (2 x 50 mL) and saturated brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude 1,3-Dibromo-2-iodobenzene as a solid.

Step 4: Purification

-

Recrystallize the crude solid from hot ethanol (~50 mL). Dissolve the crude product in the minimum amount of boiling ethanol.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified white to off-white crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.[6] A typical yield is in the range of 70-85%.

Visual Workflow Diagram

Caption: Step-by-step synthesis workflow.

Safety and Hazard Management

Chemical Hazards:

-

2,6-Dibromoaniline: Toxic and an irritant. Avoid inhalation and skin contact.

-

Concentrated Sulfuric Acid: Extremely corrosive. Causes severe burns. Handle with extreme care.

-

Sodium Nitrite: Oxidizing agent and toxic.

-

Aryl Diazonium Salts: Potentially explosive, especially in a dry, solid state. NEVER isolate the diazonium salt intermediate. It must be kept in a cold aqueous solution and used immediately after preparation.[4]

-

Diethyl Ether: Extremely flammable and can form explosive peroxides.

Personal Protective Equipment (PPE):

-

A flame-resistant lab coat, chemical splash goggles, and heavy-duty nitrile gloves are mandatory at all times.

Engineering Controls:

-

This entire procedure must be performed inside a certified chemical fume hood to prevent exposure to toxic fumes and gases (especially nitrogen oxides during diazotization).

-

Ensure an emergency safety shower and eyewash station are accessible.

Product Characterization and Validation

To confirm the identity and purity of the synthesized 1,3-Dibromo-2-iodobenzene, the following analytical techniques are recommended:

-

Melting Point: The literature melting point is in the range of 98-102 °C. A sharp melting point within this range is a good indicator of high purity.

-

¹H NMR Spectroscopy: The proton NMR spectrum (in CDCl₃) should show two distinct signals in the aromatic region, corresponding to the two non-equivalent aromatic protons.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide signals for the six aromatic carbons, confirming the substitution pattern.

-

Mass Spectrometry (MS): GC-MS or LC-MS analysis will confirm the molecular weight (361.80 g/mol ) and show the characteristic isotopic pattern for a compound containing two bromine atoms and one iodine atom.

-

Purity Analysis (GC/HPLC): Gas chromatography or HPLC can be used to determine the purity of the final product, which should ideally be >98%.[6]

References

- Sandmeyer reaction - Grokipedia. (n.d.).

- Sandmeyer Reaction | NROChemistry. (n.d.).

- Sandmeyer Reaction | OpenOChem Learn. (n.d.).

- 1,3-dibroMo-2-iodobenzene | 19821-80-8 - ChemicalBook. (n.d.).

- Sandmeyer reaction - Wikipedia. (n.d.).

- US20060167235A1 - Process for the preparation of ayl diazonium salts and reaction with nucleophiles - Google Patents. (n.d.).

- 1,3-DIBROMO-5-IODOBENZENE synthesis - ChemicalBook. (n.d.).

- Diazotisation - Organic Chemistry Portal. (n.d.).

- 1,3-Dibromo-2-iodobenzene | 19821-80-8 - Tokyo Chemical Industry Co., Ltd.(APAC). (n.d.).

- 1,3-Dibromo-2-iodobenzene | 19821-80-8 - Sigma-Aldrich. (n.d.).

Sources

- 1. Sandmeyer Reaction | NROChemistry [nrochemistry.com]

- 2. US20060167235A1 - Process for the preparation of ayl diazonium salts and reaction with nucleophiles - Google Patents [patents.google.com]

- 3. Diazotisation [organic-chemistry.org]

- 4. grokipedia.com [grokipedia.com]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. 1,3-DIBROMO-5-IODOBENZENE synthesis - chemicalbook [chemicalbook.com]

Spectroscopic Profile of 1,3-Dibromo-2-iodobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 1,3-Dibromo-2-iodobenzene (CAS No. 19821-80-8). Designed for professionals in research and drug development, this document moves beyond a simple data repository to offer a detailed interpretation of the spectral features, grounded in the fundamental principles of spectroscopic techniques. By understanding the causality behind the observed data, researchers can leverage this information for unambiguous compound identification, purity assessment, and reaction monitoring.

Molecular Structure and Expected Spectroscopic Features

1,3-Dibromo-2-iodobenzene is a polysubstituted aromatic compound with the molecular formula C₆H₃Br₂I. The strategic placement of three heavy halogen atoms on the benzene ring significantly influences its electronic environment and, consequently, its spectroscopic signatures. The asymmetry of the substitution pattern is a key determinant of the complexity of its NMR spectra, while the carbon-halogen bonds will exhibit characteristic absorptions in the infrared spectrum. Mass spectrometry is expected to show a distinctive isotopic pattern due to the presence of bromine isotopes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For 1,3-Dibromo-2-iodobenzene, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of the hydrogen and carbon atoms in the molecule.

¹H NMR Spectroscopy

Predicted Data and Interpretation:

Due to the substitution pattern, the three aromatic protons are chemically non-equivalent and are expected to give rise to a complex splitting pattern. The chemical shifts are influenced by the anisotropic effects of the benzene ring and the inductive effects of the halogen substituents.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H-4 | 7.65 | Doublet of doublets (dd) | J = 8.0, 1.5 |

| H-5 | 7.15 | Triplet (t) | J = 8.0 |

| H-6 | 7.85 | Doublet of doublets (dd) | J = 8.0, 1.5 |

Rationale for Predictions: The predicted chemical shifts are based on the additive effects of the halogen substituents on the aromatic ring. The iodine atom, being the most polarizable, will have a significant influence on the neighboring protons. The expected coupling constants are typical for ortho- and meta-couplings in a benzene ring.

Experimental Protocol for ¹H NMR Spectroscopy:

A standard protocol for acquiring a high-resolution ¹H NMR spectrum of a solid sample like 1,3-Dibromo-2-iodobenzene is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Set the spectral width to cover the aromatic region (typically 0-10 ppm).

-

Use a standard pulse sequence (e.g., zg30).

-

Set the number of scans to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).

-

-

Data Acquisition and Processing:

-

Acquire the Free Induction Decay (FID).

-

Apply a Fourier transform to the FID.

-

Phase the resulting spectrum.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

Integrate the signals to determine the relative number of protons.

-

Logical Workflow for NMR Data Acquisition:

Caption: Workflow for acquiring and processing NMR data.

¹³C NMR Spectroscopy

Experimental and Predicted Data with Interpretation:

The ¹³C NMR spectrum is expected to show six distinct signals for the six carbon atoms of the benzene ring, as they are all in different chemical environments. The carbon atoms directly bonded to the halogens will experience significant shifts. A document from Wiley-VCH provides what appears to be experimental ¹³C NMR data for 1,3-Dibromo-2-iodobenzene in CDCl₃ at 126 MHz, with the following peaks: δ 160.7, 140.7, 130.4, 118.8, 115.8, 89.9.[1]

| Carbon Atom | Experimental Chemical Shift (ppm)[1] | Predicted Chemical Shift (ppm) | Assignment Rationale |

| C-1 (C-Br) | 118.8 | 120.5 | Attached to bromine, showing a moderate downfield shift. |

| C-2 (C-I) | 89.9 | 92.3 | The "heavy atom effect" of iodine causes a significant upfield shift. |

| C-3 (C-Br) | 115.8 | 118.9 | Similar to C-1, attached to a bromine. |

| C-4 | 140.7 | 138.2 | Unsubstituted carbon, influenced by adjacent halogens. |

| C-5 | 130.4 | 131.0 | Unsubstituted carbon, least affected by the halogens. |

| C-6 | 160.7 | 158.5 | Unsubstituted carbon, significantly deshielded by the ortho iodine. |

Rationale for Assignments: The assignment of the experimental signals is based on established trends for halogenated benzenes. The most upfield signal is characteristic of a carbon atom bonded to iodine due to the heavy atom effect. The other signals are assigned based on the expected electronic effects of the bromine and iodine substituents on the aromatic ring.

Experimental Protocol for ¹³C NMR Spectroscopy:

The protocol is similar to that for ¹H NMR, with the following key differences:

-

Sample Concentration: A higher concentration of the sample (20-50 mg) is often required.

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is typically used to simplify the spectrum to single lines for each carbon.

-

Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is necessary due to the lower natural abundance of the ¹³C isotope.

-

Spectral Width: The typical spectral width for ¹³C NMR is 0-220 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.

Expected Mass Spectrum and Fragmentation Pattern:

The electron ionization (EI) mass spectrum of 1,3-Dibromo-2-iodobenzene is expected to show a prominent molecular ion peak (M⁺). The most characteristic feature will be the isotopic pattern of the molecular ion, which will be a cluster of peaks due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br in approximately 1:1 ratio).

-

Molecular Ion (M⁺): The nominal molecular weight is 362 g/mol . The molecular ion region will show a characteristic M, M+2, and M+4 pattern with relative intensities of approximately 1:2:1, which is indicative of two bromine atoms.

-

Major Fragments:

-

[M - Br]⁺: Loss of a bromine radical (m/z 283, 285).

-

[M - I]⁺: Loss of an iodine radical (m/z 235, 237, 239).

-

[M - Br - Br]⁺: Loss of two bromine radicals (m/z 204).

-

[C₆H₃I]⁺: (m/z 202).

-

[C₆H₃Br]⁺: (m/z 154, 156).

-

Experimental Protocol for Mass Spectrometry (EI-MS):

-

Sample Introduction: The sample can be introduced via a direct insertion probe for solid samples or via a gas chromatograph (GC) for volatile samples.

-

Ionization: Electron ionization (EI) at 70 eV is a standard method for generating fragment ions.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio.

-

Detection: An electron multiplier is used to detect the ions.

Fragmentation Pathway Diagram:

Sources

1H NMR spectrum of 1,3-Dibromo-2-iodobenzene

An In-Depth Technical Guide to the ¹H NMR Spectrum of 1,3-Dibromo-2-iodobenzene

Introduction

1,3-Dibromo-2-iodobenzene is a polysubstituted aromatic compound frequently utilized as a building block in organic and materials chemistry.[1][2] Its complex substitution pattern presents a valuable case study for the application of Nuclear Magnetic Resonance (NMR) spectroscopy in structure elucidation. A thorough understanding of its ¹H NMR spectrum is paramount for confirming its identity, assessing its purity, and predicting its reactivity in subsequent synthetic steps.

This guide, prepared from the perspective of a Senior Application Scientist, moves beyond a simple prediction of the spectrum. It delves into the underlying principles governing the chemical shifts and coupling patterns, provides a robust experimental protocol for data acquisition, and offers a detailed interpretation of the spectral features. The objective is to provide researchers and drug development professionals with a comprehensive and practical framework for analyzing this and structurally related molecules.

Part 1: Theoretical Analysis and Spectral Prediction

Before stepping into the laboratory, a rigorous theoretical analysis of the molecule is essential. This predictive exercise allows us to form a hypothesis that we can then test against the experimental data.

Molecular Structure and Proton Environments

The structure of 1,3-Dibromo-2-iodobenzene features a benzene ring with three distinct halogen substituents. The key to predicting its ¹H NMR spectrum lies in recognizing the molecule's symmetry. A plane of symmetry passes through the C2-I and C5-H bonds. This symmetry element renders the two protons at positions 4 and 6 (H4, H6) chemically equivalent. The proton at position 5 (H5) is unique. Therefore, we anticipate two distinct signals in the ¹H NMR spectrum.

Caption: Structure of 1,3-Dibromo-2-iodobenzene with proton labels.

Prediction of Chemical Shifts (δ)

Protons on an aromatic ring typically resonate between 6.5 and 8.0 ppm due to the deshielding effect of the ring current.[3][4] The precise chemical shift is modulated by the electronic effects of the substituents. Halogens exert a complex influence, involving competing inductive withdrawal (deshielding) and resonance donation (shielding), as well as magnetic anisotropy effects.[5][6]

-

H4 and H6 Protons: These protons are chemically equivalent and will produce a single resonance. They are positioned ortho to a bromine atom and meta to the iodine and the other bromine atom. The strong deshielding effects of the adjacent halogens are expected to shift this signal significantly downfield.

-

H5 Proton: This proton is situated para to the iodine atom and meta to two bromine atoms. Being further from the electronegative substituents compared to H4/H6, it is expected to be relatively more shielded and thus appear at a higher field (further upfield) than the H4/H6 signal.

While exact prediction requires sophisticated software[7][8], we can estimate the chemical shifts based on empirical data for similar halogenated benzenes.[9][10]

Prediction of Spin-Spin Splitting

The splitting pattern arises from spin-spin coupling between non-equivalent neighboring protons. The magnitude of this interaction is given by the coupling constant, J, measured in Hertz (Hz).

-

H5 Signal: The H5 proton is coupled to two adjacent, chemically equivalent protons (H4 and H6). According to the n+1 rule, its signal should be split into a triplet (n=2, so 2+1=3). The coupling constant, ³JH5-H4 (and ³JH5-H6), represents a three-bond ortho-coupling, which is typically in the range of 6-10 Hz for benzene rings.[11]

-

H4/H6 Signal: The H4 and H6 protons are coupled to H5. This interaction will split their collective signal into a doublet (n=1, so 1+1=2). The coupling constant will be identical to that observed in the H5 triplet. Additionally, there is a five-bond meta-coupling (⁵JH4-H6) between the equivalent H4 and H6 protons. While coupling between chemically equivalent protons is not directly observed, this interaction can sometimes be inferred from the analysis of more complex spectra. However, for this system, a clear doublet is expected.

Caption: Spin-spin coupling relationships in 1,3-Dibromo-2-iodobenzene.

Part 2: Experimental Protocol for Spectrum Acquisition

The acquisition of a high-quality, interpretable spectrum is contingent upon meticulous sample preparation and appropriate instrument parameterization. The following protocol is a self-validating system designed for reproducibility.

Methodology Workflow

Caption: Standard workflow for NMR sample preparation and data acquisition.

Step-by-Step Protocol

-

Sample Preparation:

-

Causality: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds as it dissolves a wide range of samples and its residual peak is well-characterized.

-

Protocol:

-

Accurately weigh approximately 5-10 mg of 1,3-Dibromo-2-iodobenzene directly into a clean, dry vial.

-

Add approximately 0.6 mL of CDCl₃ containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Gently agitate the vial until the solid is completely dissolved.

-

Using a Pasteur pipette, transfer the solution into a clean, 5 mm NMR tube.

-

-

-

Instrument Setup and Data Acquisition (on a 400 MHz Spectrometer):

-

Causality: Locking and shimming are essential for achieving high resolution. The lock system uses the deuterium signal from the solvent to stabilize the magnetic field, while shimming homogenizes the magnetic field across the sample volume.[12]

-

Protocol:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Perform automatic or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.

-

Set the acquisition parameters:

-

Pulse Angle: 30-45 degrees (to ensure full relaxation between scans).

-

Acquisition Time: ~4 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16 (to improve signal-to-noise ratio).

-

-

Acquire the Free Induction Decay (FID).

-

-

-

Data Processing:

-

Causality: The raw FID signal is a time-domain signal that must be converted into the familiar frequency-domain spectrum via a Fourier Transform. Phasing corrects for frequency-dependent phase distortions.

-

Protocol:

-

Apply an exponential window function to the FID to improve the signal-to-noise ratio.

-

Perform a Fourier Transform.

-

Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

-

Part 3: Spectrum Interpretation and Data Summary

The processed spectrum should display two distinct multiplets in the aromatic region. The following table summarizes the expected quantitative data.

| Assigned Protons | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) |

| H5 | ~7.2 - 7.4 | 1H | Triplet (t) | ³J ≈ 8.0 |

| H4, H6 | ~7.6 - 7.8 | 2H | Doublet (d) | ³J ≈ 8.0 |

Analysis of Signals:

-

Signal 1 (Triplet, ~7.2-7.4 ppm): This upfield signal integrates to one proton and is assigned to H5 . Its triplet multiplicity confirms that it is coupled to two neighboring protons (H4 and H6) with a typical ortho-coupling constant of approximately 8.0 Hz.[11]

-

Signal 2 (Doublet, ~7.6-7.8 ppm): This downfield signal integrates to two protons, consistent with the chemically equivalent H4 and H6 protons. Its splitting into a doublet confirms coupling to a single adjacent proton (H5). The coupling constant of this doublet must be identical to that of the H5 triplet, providing a self-validating check of the assignments.[11]

The clear separation of the signals and their first-order splitting patterns (i.e., adhering to the n+1 rule) are characteristic of a simple spin system where the chemical shift difference between coupled protons (Δν) is much larger than their coupling constant (J).[13]

References

-

Abraham, R. J., et al. (2004). 1H chemical shifts in NMR. Part 20--anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation. Magnetic Resonance in Chemistry. [Link]

-

Modgraph. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. [Link]

-

University of Regensburg. Spin-Spin Coupling. [Link]

-

OrganicChemGuide. 12.04 1H NMR Chemical Shifts. [Link]

-

LibreTexts Chemistry. (2020). 12.7: Spin-Spin Splitting in ¹H NMR Spectra. [Link]

-

PROSPRE. 1 H NMR Predictor. [Link]

-

Jasperse, C. Short Summary of 1H-NMR Interpretation. [Link]

-

Govil, G. & Khetrapal, C.L. (1965). Proton spin-spin interactions in m-disubstituted benzenes. Indian Academy of Sciences. [Link]

-

LibreTexts Chemistry. (2024). 13.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

-

The Royal Society of Chemistry. (2012). Verification of Stereospecific Dyotropic Racemisation of Enantiopure d and l-1, 2-Dibromo-1, 2-diphenylethane in Non-polar Media. [Link]

Sources

- 1. 1,3-dibroMo-2-iodobenzene | 19821-80-8 [chemicalbook.com]

- 2. 1,3-Dibromo-2-iodobenzene | 19821-80-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. organicchemistryguide.com [organicchemistryguide.com]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. 1H chemical shifts in NMR. Part 20--anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. modgraph.co.uk [modgraph.co.uk]

- 7. PROSPRE [prospre.ca]

- 8. Visualizer loader [nmrdb.org]

- 9. 1-Bromo-2-iodobenzene(583-55-1) 1H NMR spectrum [chemicalbook.com]

- 10. Iodobenzene(591-50-4) 1H NMR spectrum [chemicalbook.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. rsc.org [rsc.org]

- 13. ucl.ac.uk [ucl.ac.uk]

An In-Depth Technical Guide to the Mass Spectrometry of 1,3-Dibromo-2-iodobenzene

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 1,3-Dibromo-2-iodobenzene (C₆H₃Br₂I). Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical considerations for identifying and characterizing this complex halogenated aromatic compound. We will explore ionization, predict fragmentation pathways based on fundamental chemical principles, and outline a robust experimental protocol.

Introduction: The Analytical Challenge of Polysubstituted Halobenzenes

1,3-Dibromo-2-iodobenzene is a polysubstituted aromatic compound with a molecular weight of approximately 361.8 g/mol . Its analysis by mass spectrometry presents a unique case study due to the presence of three different halogen atoms, two of which (bromine) have significant isotopic distributions. Understanding the mass spectral behavior of such molecules is critical in synthetic chemistry for reaction monitoring, impurity profiling, and structural confirmation. This guide will equip the analyst with the foundational knowledge to interpret the complex spectra generated by this and similar molecules.

The Isotopic Signature: A Definitive Identification Tool

A key feature in the mass spectrum of any bromine-containing compound is its characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively), leading to a distinctive 1:1 intensity ratio for ion peaks separated by 2 m/z units for each bromine atom present.[1][2] In contrast, iodine is monoisotopic, consisting of 100% ¹²⁷I.[3][4][5][6]

For 1,3-Dibromo-2-iodobenzene, the presence of two bromine atoms will result in a characteristic triplet of peaks for the molecular ion [M]⁺• and any bromine-containing fragments. The relative intensities of these peaks, [M]⁺•, [M+2]⁺•, and [M+4]⁺•, will be in a 1:2:1 ratio. This pattern is a powerful diagnostic tool for confirming the presence of two bromine atoms in an unknown analyte.

Table 1: Theoretical Isotopic Distribution for the Molecular Ion of 1,3-Dibromo-2-iodobenzene

| Isotopic Composition | m/z (Nominal) | m/z (Exact) | Relative Abundance (Theoretical) |

| ¹²C₆¹H₃⁷⁹Br₂¹²⁷I | 360 | 359.7646 | ~25% (1) |

| ¹²C₆¹H₃⁷⁹Br⁸¹Br¹²⁷I | 362 | 361.7626 | ~50% (2) |

| ¹²C₆¹H₃⁸¹Br₂¹²⁷I | 364 | 363.7605 | ~25% (1) |

Note: Exact masses are calculated using the most abundant isotopes. The presence of ¹³C will contribute to minor [M+1] peaks.

Ionization and Fragmentation: Predicting the Dissociation Pathways

Electron Ionization (EI) at 70 eV is the most common and appropriate ionization technique for a volatile, thermally stable molecule like 1,3-Dibromo-2-iodobenzene. EI is a hard ionization method that imparts significant energy into the molecule, leading to extensive and reproducible fragmentation, which is invaluable for structural elucidation.

The fragmentation of the molecular ion is dictated by the relative strengths of its chemical bonds. In the case of 1,3-Dibromo-2-iodobenzene, the carbon-halogen bond strengths follow the order C-Br > C-I.[7][8][9] Consequently, the weaker carbon-iodine bond is the most likely to undergo initial cleavage.

Primary Fragmentation Pathways:

-

Loss of Iodine Radical (I•): The most favorable initial fragmentation is the cleavage of the C-I bond, resulting in the loss of an iodine radical (mass = 127). This will produce a dibromophenyl cation.

-

Loss of Bromine Radical (Br•): While less favorable than iodine loss, the cleavage of a C-Br bond can also occur, leading to the loss of a bromine radical (mass = 79 or 81).

-

Sequential Halogen Loss: Following the initial loss of one halogen, further fragmentation can occur through the sequential loss of the remaining halogens.

Sources

- 1. savemyexams.com [savemyexams.com]

- 2. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. WebElements Periodic Table » Iodine » isotope data [webelements.com]

- 4. issr.edu.kh [issr.edu.kh]

- 5. Iodine Isotopes - List and Properties [chemlin.org]

- 6. USGS -- Isotope Tracers -- Resources [wwwrcamnl.wr.usgs.gov]

- 7. quora.com [quora.com]

- 8. reddit.com [reddit.com]

- 9. chem.libretexts.org [chem.libretexts.org]

stability and storage conditions for 1,3-Dibromo-2-iodobenzene

An In-depth Technical Guide to the Stability and Storage of 1,3-Dibromo-2-iodobenzene for Research and Development

Introduction

1,3-Dibromo-2-iodobenzene is a polyhalogenated aromatic compound that serves as a versatile and valuable building block in modern organic synthesis. Its unique substitution pattern, featuring three distinct halogen atoms, allows for selective functionalization through various cross-coupling reactions, making it a key intermediate in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science.[1] The reactivity of the carbon-halogen bonds in aryl halides generally follows the order C-I < C-Br < C-Cl < C-F, making the iodine atom in 1,3-Dibromo-2-iodobenzene the most likely site for initial reaction in many transformations, such as Suzuki, Sonogashira, and Heck couplings.[2][3]